molecular formula C19H22N2O3S B2867657 N-phenyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-00-5

N-phenyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2867657
CAS RN: 1021090-00-5
M. Wt: 358.46
InChI Key: SIXSQCSEOSMNDL-UHFFFAOYSA-N
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Description

“N-phenyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide” is a compound that has been studied for its biological activity . It is a derivative of N-substituted-2’'-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide .


Synthesis Analysis

The synthesis of this compound involves the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media . This forms the parent compound, which is then substituted at the oxygen atom with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) to give a series of O-substituted derivatives .


Molecular Structure Analysis

The structure of “this compound” was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. For instance, it involves the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles .

Scientific Research Applications

Synthesis and Biological Activity

A series of N-aryl/aralkyl substituted derivatives of N-phenyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide have been synthesized and evaluated for their biological activities. These compounds have been tested against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing promising activity in some cases but remaining inactive against LOX in others (Khalid et al., 2014). Another study synthesized derivatives aiming for activity against cholinesterase enzymes, with most compounds exhibiting promising activities (Khalid).

Antimicrobial and Antimalarial Studies

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and showed moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). In the context of the COVID-19 pandemic, certain sulfonamide derivatives were examined for their potential as antimalarial agents and for their ADMET properties, showing significant antimalarial activity and favorable pharmacokinetic profiles (Fahim & Ismael, 2021).

Anxiolytic Potential

Research has identified piperidine acetamide derivatives as novel anxiolytics with activity in animal models predictive of clinical efficacy for the treatment of anxiety. These compounds have shown modest affinity for neurokinin NK-1 and 2 receptors, which are involved in the regulation of mood and emotion (Kordik et al., 2006).

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials, showing moderate activity, especially against Gram-negative bacterial strains (Iqbal et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Cathepsin F , a human protein . Cathepsin F is a cysteine protease of the papain family. It is involved in intracellular protein catabolism and it’s implicated in several pathologies, including cancer and Alzheimer’s disease.

Mode of Action

It is known that it interacts with its target, cathepsin f, potentially inhibiting its activity . This interaction could lead to changes in the protein’s function, affecting the biochemical pathways it is involved in.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h1-6,9-10,12-13,17H,7-8,11,14-15H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSQCSEOSMNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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